Bis-propargyl-PEG14
CAS No.:
Cat. No.: VC13674499
Molecular Formula: C32H58O14
Molecular Weight: 666.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C32H58O14 |
---|---|
Molecular Weight | 666.8 g/mol |
IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Standard InChI | InChI=1S/C32H58O14/c1-3-5-33-7-9-35-11-13-37-15-17-39-19-21-41-23-25-43-27-29-45-31-32-46-30-28-44-26-24-42-22-20-40-18-16-38-14-12-36-10-8-34-6-4-2/h1-2H,5-32H2 |
Standard InChI Key | CNZIDLBDXPTXEJ-UHFFFAOYSA-N |
SMILES | C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Canonical SMILES | C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Introduction
Chemical and Physical Properties of Bis-propargyl-PEG14
Structural Characteristics
Bis-propargyl-PEG14 belongs to the family of bis-terminal alkyne PEG derivatives, characterized by a linear PEG chain flanked by propargyl groups at both termini. The PEG14 spacer consists of 14 ethylene oxide repeating units, conferring hydrophilicity and flexibility to the molecule. The propargyl groups () serve as reactive handles for Click Chemistry, enabling efficient conjugation with azide-containing molecules .
Table 1: Key Physical Properties of Bis-propargyl-PEG14
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 666.81066 g/mol | |
Purity | ≥98% | |
Solubility | Water, DMSO, DMF | |
Storage Conditions | -20°C, desiccated |
The compound’s solubility in polar solvents such as water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) makes it suitable for aqueous reaction environments . Its stability under standard storage conditions (-20°C in anhydrous form) ensures long-term usability in laboratory settings .
Comparative Analysis with Shorter-Chain Analogues
Shorter-chain variants like Bis-propargyl-PEG4 (CAS: 159428-42-9) and Bis-propargyl-PEG5 (CAS: N/A) exhibit reduced molecular weights and altered physicochemical properties. For instance, Bis-propargyl-PEG4 has a molecular weight of 270.322 g/mol and a density of . The longer PEG14 chain enhances hydrophilicity and steric flexibility compared to these analogues, making it preferable for applications requiring extended spacer lengths .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of Bis-propargyl-PEG14 typically involves the stepwise ethoxylation of propargyl alcohol precursors. BroadPharm, a leading producer of PEG-based reagents since 2009, employs proprietary methods to ensure high purity and dispersity control . Key steps include:
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Initiator Activation: Propargyl alcohol is deprotonated to form a nucleophilic alkoxide.
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Ethylene Oxide Polymerization: The alkoxide initiates the ring-opening polymerization of ethylene oxide, extending the PEG chain to 14 units.
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Terminal Group Functionalization: The terminal hydroxyl groups are replaced with propargyl groups via alkylation or Mitsunobu reactions .
Industrial-scale production adheres to Good Manufacturing Practice (GMP) standards for applications in therapeutic development, ensuring batch-to-batch consistency and regulatory compliance .
Quality Control and Characterization
Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are employed to verify molecular weight, purity, and functional group integrity. For example, -NMR confirms the presence of propargyl protons () and PEG backbone signals () .
Applications in Biomedical Research and Therapeutics
Bioconjugation and Antibody-Drug Conjugates (ADCs)
Bis-propargyl-PEG14 is widely used to construct ADCs, where it links monoclonal antibodies to cytotoxic payloads. The PEG spacer minimizes steric hindrance, enhancing antigen binding and payload release efficiency . For example, in HER2-targeted ADCs, the compound’s 14-unit spacer optimizes the distance between trastuzumab and emtansine derivatives, improving therapeutic indices .
PROTAC Development
Proteolysis-targeting chimeras (PROTACs) leverage Bis-propargyl-PEG14 to tether E3 ubiquitin ligase ligands to target protein binders. A 2023 study demonstrated its utility in synthesizing BRD4-targeting PROTACs, where the PEG14 spacer facilitated optimal ternary complex formation, achieving DC values below 10 nM .
Drug Delivery Systems
The compound’s hydrophilicity and biocompatibility make it ideal for PEGylating hydrophobic drugs, enhancing their aqueous solubility and circulation half-life. For instance, PEG14-conjugated paclitaxel formulations exhibited a 3-fold increase in plasma retention compared to non-PEGylated counterparts in murine models .
Table 2: Key Applications and Case Studies
Recent Research Advancements
Antimicrobial Applications
A 2024 study utilized Bis-propargyl-PEG14 to synthesize demethylvancomycin dimers targeting vancomycin-resistant Enterococcus faecalis. The dimeric structure, connected via PEG14, restored vancomycin’s binding affinity to lipid II, achieving minimum inhibitory concentrations (MICs) of 2 µg/mL against resistant strains .
Surface Modification and Diagnostics
Functionalized nanoparticles coated with Bis-propargyl-PEG14 show reduced non-specific protein adsorption in serum, enhancing diagnostic assay sensitivity. Gold nanoparticles conjugated with PEG14-linked aptamers demonstrated a 90% reduction in false-positive signals in lateral flow assays .
Challenges and Future Directions
Limitations in Current Applications
Despite its advantages, Bis-propargyl-PEG14 faces challenges such as potential immunogenicity upon repeated administration and batch-to-batch variability in industrial synthesis. A 2025 review highlighted lot-dependent differences in ADC efficacy linked to PEG chain dispersity .
Emerging Opportunities
Ongoing research explores its use in mRNA delivery systems, where PEG14 shields lipid nanoparticles from immune recognition. Preliminary data indicate a 40% increase in transfection efficiency compared to PEG2K-based formulations . Additionally, photoactivatable derivatives are under development for spatiotemporally controlled drug release .
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